molecular formula C14H14Cl2N4O2 B2727005 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone CAS No. 2034269-54-8

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone

Cat. No. B2727005
CAS RN: 2034269-54-8
M. Wt: 341.19
InChI Key: JIVXENLEGXWXMZ-UHFFFAOYSA-N
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Description

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as TAK-659 and has been studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Triazole Derivatives in Drug Discovery

Triazole derivatives represent a vital class of heterocyclic compounds notable for their diverse biological activities, which make them of great interest in drug discovery and medicinal chemistry. The triazoles, including 1H-1,2,3-triazoles and 2H-1,2,3-triazoles, have been explored for various therapeutic applications due to their structural versatility and stability. These compounds are involved in the development of drugs with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, among others. Their broad range of biological activities stems from their ability to undergo minor modifications, which helps in circumventing legal restrictions and enhancing pharmacological profiles (Ferreira et al., 2013).

Eco-friendly Synthesis of Triazoles

The synthesis of triazoles using eco-friendly procedures has gained significant attention, focusing on sustainable methods that reduce environmental impact. Advances in this area include the use of water as a solvent, microwave irradiation, and the employment of bio-sourced catalysts. Such eco-friendly approaches offer benefits such as shorter reaction times, easier work-up, and higher yields compared to traditional methods. This is particularly relevant for the industrial synthesis of drugs and could be applied to the compound if structurally similar (De Souza et al., 2019).

Heterocyclic Compounds as CNS Drugs

Heterocyclic compounds with heteroatoms like nitrogen (N), sulfur (S), and oxygen (O) are crucial in designing Central Nervous System (CNS) acting drugs. Their structural features allow for a wide range of CNS effects, from depression to euphoria and convulsion. This indicates the potential of such compounds, including triazoles, in developing novel therapeutic agents targeting CNS disorders (Saganuwan, 2017).

Bioremediation and Environmental Applications

While not directly related to the specific chemical structure , research on bioremediation and the environmental fate of chlorinated compounds, including DDT and its derivatives, sheds light on the broader context of environmental science and toxicology. Understanding the mechanisms of biodegradation and environmental impact of related compounds can provide insights into potential ecological considerations or applications for similar chemical entities (Foght et al., 2001).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N4O2/c15-10-1-2-13(12(16)7-10)22-9-14(21)19-6-3-11(8-19)20-17-4-5-18-20/h1-2,4-5,7,11H,3,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVXENLEGXWXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone

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